- Antileishmanial dinitroaniline sulfonamides with activity against parasite tubulinBioorganic & Medicinal Chemistry Letters, 2002, 12(17), 2395-2398,
Cas no 97-08-5 (4-Chloro-3-nitrobenzenesulfonyl chloride)

97-08-5 structure
Nome do Produto:4-Chloro-3-nitrobenzenesulfonyl chloride
4-Chloro-3-nitrobenzenesulfonyl chloride Propriedades químicas e físicas
Nomes e Identificadores
-
- 4-Chloro-3-nitrobenzene-1-sulfonyl chloride
- 4-Chloro-3-nitrobenzenesulfonyl Chloride
- 3-nitro-4-chlorobenzene sulfonic acid chloride
- 3-nitro-4-chlorobenzenesulfonyl chloride
- 3-nitro-4-chlorosulfonyl chloride
- 4-chloro-3-nitro-benzenesulfonyl chloride
- 4-chloro-3-nitrophenylsulfonyl chloride
- Benzenesulfonyl chloride,4-chloro-3-nitro
- Yellow Sulfon Chloride
- Benzenesulfonyl chloride, 4-chloro-3-nitro-
- 4-Chloro-3-nitrobenzenesulfonylchloride
- 4-Chloro-3-nitrobenzenesulphonyl chloride
- 4-Chloro-3-nitro benzene sulfonyl chloride
- SEWNAJIUKSTYOP-UHFFFAOYSA-N
- chloro(4-chloro-3-nitrophenyl)sulfone
- KSC486M2P
- SEWNAJIUKSTYOP-UHFFFAOYSA-
- K
- 4-Chloro-3-nitrobenzenesulfonyl chloride (ACI)
- 4-Chloro-5-nitrobenzenesulfonyl chloride
- 4-chloro-3-nitrobenzenesulfonic acid chloride
- 97-08-5
- 2-Chloro-1-nitrobenzene-5-sulfonyl chloride
- W-100118
- Z56889113
- CS-W001161
- 4-chloro-3-nitrobenzensulfonyl chloride
- 9H74VBH6E8
- 4-Chloro-3-nitro-benzenesulphonyl chloride
- AKOS000119642
- NS00040509
- 4-chloro-3-nitro -benzenesulfonyl chloride
- SCHEMBL376610
- DS-0534
- DB-001494
- 3-nitro 4-chlorobenzenesulfonyl chloride
- C1887
- F0808-2030
- 3-nitro 4-chlorobenzenesulfonylchloride
- 3-nitro-4-chlorobenzenesulphonyl chloride
- 3-nitro-4-chlorobenzenesulfonylchloride
- EN300-17131
- DTXSID2059148
- 2-nitrochlorobenzene-4-sulfonyl chloride
- 4-Chloro-3-nitrobenzenesulfonyl chloride, 96%
- MFCD00007440
- 3-nitro-4-chloro-benzene-sulfonic acid-chloride
- DTXCID6049018
- EINECS 202-558-2
- 4-chloro-3-nitrobenzene sulphonyl chloride
- 4-chloro-3-nitro-benzenesulphonic acid chloride
- 4-Chloro-3-nitrobenzenesulfonyl chloride
-
- MDL: MFCD00007440
- Inchi: 1S/C6H3Cl2NO4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H
- Chave InChI: SEWNAJIUKSTYOP-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C(Cl)=CC=C(S(Cl)(=O)=O)C=1)=O
- BRN: 1978600
Propriedades Computadas
- Massa Exacta: 254.91600
- Massa monoisotópica: 254.915984
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 14
- Contagem de Ligações Rotativas: 1
- Complexidade: 320
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- XLogP3: 2.3
- Superfície polar topológica: 88.3
Propriedades Experimentais
- Cor/Forma: Brown or white powder.
- Densidade: 1.696 (estimate)
- Ponto de Fusão: 58.0 to 62.0 deg-C
- Ponto de ebulição: 356°C (rough estimate)
- Ponto de Flash: 169.1 ºC
- Índice de Refracção: 1.6000 (estimate)
- PSA: 88.34000
- LogP: 3.77970
- Solubilidade: Not determined
- Sensibilidade: Moisture Sensitive
4-Chloro-3-nitrobenzenesulfonyl chloride Informações de segurança
-
Símbolo:
- Pedir:dangerous
- Palavra de Sinal:Danger
- Declaração de perigo: H314
- Declaração de Advertência: P280,P305+P351+P338,P310
- Número de transporte de matérias perigosas:UN 3261 8/PG 2
- WGK Alemanha:3
- Código da categoria de perigo: 34
- Instrução de Segurança: S26-S27-S28-S36/37/39-S45-S8-S30-S22
-
Identificação dos materiais perigosos:
- TSCA:Yes
- Frases de Risco:R14; R29; R34
- Classe de Perigo:8
- Termo de segurança:8
- PackingGroup:II
- Grupo de Embalagem:II
- Condição de armazenamento:Store at room temperature
4-Chloro-3-nitrobenzenesulfonyl chloride Dados aduaneiros
- CÓDIGO SH:2904909090
- Dados aduaneiros:
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-Chloro-3-nitrobenzenesulfonyl chloride Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
TRC | C350280-10g |
4-Chloro-3-nitrobenzenesulfonyl Chloride |
97-08-5 | 10g |
$ 110.00 | 2023-04-18 | ||
eNovation Chemicals LLC | D517967-10g |
4-Chloro-3-nitrobenzenesulfonylchloride |
97-08-5 | 97% | 10g |
$265 | 2023-08-31 | |
Enamine | EN300-17131-0.5g |
4-chloro-3-nitrobenzene-1-sulfonyl chloride |
97-08-5 | 95.0% | 0.5g |
$19.0 | 2025-03-21 | |
TRC | C350280-1000mg |
4-Chloro-3-nitrobenzenesulfonyl Chloride |
97-08-5 | 1g |
$ 75.00 | 2023-04-18 | ||
Life Chemicals | F0808-2030-1g |
4-Chloro-3-nitrobenzenesulfonyl chloride |
97-08-5 | 95%+ | 1g |
$21.0 | 2023-09-07 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B21632-100g |
4-Chloro-3-nitrobenzenesulfonyl chloride, 98% |
97-08-5 | 98% | 100g |
¥6070.00 | 2023-03-02 | |
Fluorochem | 214625-5g |
4-Chloro-3-nitrobenzene-1-sulfonyl chloride |
97-08-5 | 95% | 5g |
£19.00 | 2022-03-01 | |
ChemScence | CS-W001161-100g |
4-Chloro-3-nitrobenzenesulfonyl chloride |
97-08-5 | ≥97.0% | 100g |
$110.0 | 2022-04-26 | |
Ambeed | A419747-1g |
4-Chloro-3-nitrobenzenesulfonyl Chloride |
97-08-5 | 96% | 1g |
$12.0 | 2025-03-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS65400-25G |
4-chloro-3-nitro-benzenesulfonyl chloride |
97-08-5 | 95% | 25g |
¥ 382.00 | 2023-04-12 |
4-Chloro-3-nitrobenzenesulfonyl chloride Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Reagents: Chlorosulfonic acid ; 120 °C
Referência
Synthetic Routes 2
Condições de reacção
1.1 Reagents: Chlorosulfonic acid
Referência
- Synthesis of 2-nitrophenol-4-sulfonylamideShiyou Huagong Gaodeng Xuexiao Xuebao, 2001, 14(3), 10-13,
Synthetic Routes 3
Synthetic Routes 4
Condições de reacção
1.1 rt
1.2 Reagents: Chlorosulfonic acid ; rt; rt → 95 °C; 30 h, 95 °C; 95 °C → rt
1.3 -
1.2 Reagents: Chlorosulfonic acid ; rt; rt → 95 °C; 30 h, 95 °C; 95 °C → rt
1.3 -
Referência
- Preparation of pipothiazine, its pharmaceutical acceptable salts and derivatives from 1-chloro-2-nitrobenzene via reductive cyclization of N,N-dimethyl-3-nitro-4-phenylthiobenzenesulfonamide, Argentina, , ,
Synthetic Routes 5
Condições de reacção
1.1 Reagents: Chlorosulfonic acid ; rt; rt → 130 °C; 30 h, 130 °C
Referência
- An alternative synthetic route to the neuroleptic compound PipothiazineARKIVOC (Gainesville, 2009, (2009), 33-41,
Synthetic Routes 6
Synthetic Routes 7
Synthetic Routes 8
Condições de reacção
1.1 Reagents: Chlorosulfonic acid ; rt → 100 °C
1.2 30 min
1.3 Reagents: Thionyl chloride ; 1 h, 78 °C
1.2 30 min
1.3 Reagents: Thionyl chloride ; 1 h, 78 °C
Referência
- Preparation of N-Alkyl substituted 3-amino-4-chloro-benzenesulfonamidesRanliao Yu Ranse, 2012, 49(4), 29-31,
Synthetic Routes 9
Condições de reacção
1.1 Reagents: Sodium chloride , Chlorosulfonic acid Solvents: 1,2-Dichloroethane ; 20 min, 55 - 60 °C; 5 h, 55 - 60 °C
Referência
- Green preparation method of 2-nitro-4-methylsulfonyl benzoic acid, China, , ,
Synthetic Routes 10
Condições de reacção
1.1 Reagents: Chlorosulfonic acid ; 2 h, 100 °C; 2 h, 110 °C; 5 h, 127 °C; 127 °C → rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referência
- Preparation of benzenesulfonic acid esters and related compounds as anticoagulants, World Intellectual Property Organization, , ,
Synthetic Routes 11
Condições de reacção
1.1 Reagents: Chlorosulfonic acid ; 2 h, 100 °C; 2 h, 110 °C; 5 h, 127 °C; 127 °C → rt
Referência
- Arylsulfonyloxy- and arylsulfamoyl-alkylammonium salts as thrombin inhibitors and their preparation, and pharmaceutical compositions and use in the treatment of thromboembolic disease, World Intellectual Property Organization, , ,
Synthetic Routes 12
Synthetic Routes 13
Condições de reacção
1.1 Reagents: Chlorosulfonic acid ; rt → 60 °C; 30 min, 60 °C; 60 °C → 120 °C; 4 h, 120 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referência
- Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purityJingxi Shiyou Huagong, 2005, (4), 10-12,
Synthetic Routes 14
Condições de reacção
1.1 Reagents: Sulfur trioxide , Chlorosulfonic acid ; rt → 110 °C; 110 °C → 35 °C; 35 °C → 40 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; 40 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; 40 °C
Referência
- Method for manufacturing aromatic sulfonyl chloride derivative, China, , ,
Synthetic Routes 15
Condições de reacção
1.1 Reagents: Chlorosulfonic acid ; 1.5 h, rt; 4 h, 110 °C; 110 °C → 70 °C
1.2 Reagents: Thionyl chloride ; 2 h, 70 °C
1.2 Reagents: Thionyl chloride ; 2 h, 70 °C
Referência
- Process for the preparation of 3-amino-4-hydroxybenzenesulfonamide, China, , ,
Synthetic Routes 16
Condições de reacção
1.1 Reagents: Phosphorus oxychloride , Phosphorus pentachloride ; 10 h, reflux
Referência
- Synthesis of derivatives of 2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid containing sulfonamide group in phenyl moietyIzvestiya Vysshikh Uchebnykh Zavedenii, 2012, 55(10), 19-22,
Synthetic Routes 17
Condições de reacção
1.1 Reagents: Chlorosulfonic acid ; 120 °C
Referência
- Antileishmanial dinitroaniline sulfonamides with activity against parasite tubulin, World Intellectual Property Organization, , ,
Synthetic Routes 18
Condições de reacção
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: 1,2-Dichloroethane ; 6 h, reflux
Referência
- Preparation of tetrahydropyranalkyl carboxamide derivatives as inhibitors of apo β-related lipoprotein secretion, European Patent Organization, , ,
Synthetic Routes 19
Condições de reacção
1.1 Reagents: Phosphorus pentoxide , Chlorosulfonic acid Catalysts: Sulfamic acid , Ammonium sulfate , Ammonium chloride ; 1 h, 30 - 35 °C; 10 h, 90 - 120 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Referência
- Preparation of nitrobenzenesulfonyl chloride derivatives, China, , ,
Synthetic Routes 20
Condições de reacção
1.1 Reagents: Chlorosulfonic acid ; 16 h, 120 °C
Referência
- Synthesis and Antitubulin Activity of N1- and N4-Substituted 3,5-Dinitro Sulfanilamides against African Trypanosomes and LeishmaniaJournal of Medicinal Chemistry, 2004, 47(7), 1823-1832,
4-Chloro-3-nitrobenzenesulfonyl chloride Raw materials
- 4-Chloro-3-nitrobenzenesulfonic acid
- 4-Chlorobenzene-1-sulfonyl chloride
- 4-Chloro-3-nitrobenzenesulfonyl chloride
- 4-Chloro-3-nitrobenzenesulfonic Acid Sodium Salt
4-Chloro-3-nitrobenzenesulfonyl chloride Preparation Products
4-Chloro-3-nitrobenzenesulfonyl chloride Fornecedores
atkchemica
Membro Ouro
(CAS:97-08-5)4-Chloro-3-nitrobenzenesulfonyl chloride
Número da Ordem:CL18553
Estado das existências:in Stock
Quantidade:1g/5g/10g/100g
Pureza:95%+
Informação de Preços Última Actualização:Wednesday, 27 November 2024 17:41
Preço ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
(CAS:97-08-5)4-Chloro-3-nitrobenzenesulfonyl chloride
Número da Ordem:sfd1992
Estado das existências:in Stock
Quantidade:200kg
Pureza:99.9%
Informação de Preços Última Actualização:Friday, 19 July 2024 14:32
Preço ($):discuss personally
4-Chloro-3-nitrobenzenesulfonyl chloride Literatura Relacionada
-
Mathieu Razavet,Sian C. Davies,David L. Hughes,J. Elaine Barclay,David J. Evans,Shirley A. Fairhurst,Xiaoming Liu,Christopher J. Pickett Dalton Trans. 2003 586
-
2. C5-Morpholinomethylation of N1-sulfonylcytosines by a one-pot microwave assisted Mannich reactionJosipa Mati?,Irena Nekola,Aleksandar Vi?njevac,Renata Kobeti?,Irena Martin-Kleiner,Marijeta Kralj,Biserka ?ini? Org. Biomol. Chem. 2018 16 2678
-
P. Pacholak,J. Krajewska,P. Wińska,J. Dunikowska,U. Gogowska,J. Mierzejewska,K. Durka,K. Wo?niak,A. E. Laudy,S. Luliński RSC Adv. 2021 11 25104
-
4. Lewis-base adducts of main Group 1 metal compounds. Part 2. Syntheses and structures of [Li4Cl4(pmdien)3] and [LiI(pmdien)]Colin L. Raston,Brian W. Skelton,Claire R. Whitaker,Allan H. White J. Chem. Soc. Dalton Trans. 1988 987
-
Lucjan B. Jerzykiewicz,Józef Utko,Marek Duczmal,Piotr Sobota Dalton Trans. 2009 5450
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:97-08-5)4-Chloro-3-nitrobenzenesulfonyl chloride

Pureza:99%
Quantidade:500g
Preço ($):157.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:97-08-5)4-Chloro-3-nitrobenzenesulfonyl chloride

Pureza:98%
Quantidade:Company Customization
Preço ($):Inquérito